Cas no 1193387-37-9 (1-(3-aminopropyl)piperidin-4-ol dihydrochloride)

1-(3-aminopropyl)piperidin-4-ol dihydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(3-aminopropyl)piperidin-4-ol dihydrochloride
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- インチ: 1S/C8H18N2O.ClH/c9-4-1-5-10-6-2-8(11)3-7-10;/h8,11H,1-7,9H2;1H
- InChIKey: IRLVQVKIXKDPBC-UHFFFAOYSA-N
- SMILES: C(N1CCC(O)CC1)CCN.Cl
1-(3-aminopropyl)piperidin-4-ol dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-50244-0.05g |
1-(3-aminopropyl)piperidin-4-ol dihydrochloride |
1193387-37-9 | 95% | 0.05g |
$27.0 | 2023-02-10 | |
Enamine | EN300-50244-5.0g |
1-(3-aminopropyl)piperidin-4-ol dihydrochloride |
1193387-37-9 | 95% | 5.0g |
$458.0 | 2023-02-10 | |
Enamine | EN300-50244-0.5g |
1-(3-aminopropyl)piperidin-4-ol dihydrochloride |
1193387-37-9 | 95% | 0.5g |
$91.0 | 2023-02-10 | |
Aaron | AR019WR9-250mg |
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride |
1193387-37-9 | 95% | 250mg |
$87.00 | 2025-02-08 | |
Aaron | AR019WR9-2.5g |
1-(3-aminopropyl)piperidin-4-ol dihydrochloride |
1193387-37-9 | 95% | 2.5g |
$285.00 | 2023-12-16 | |
Aaron | AR019WR9-1g |
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride |
1193387-37-9 | 95% | 1g |
$187.00 | 2025-03-01 | |
1PlusChem | 1P019WIX-500mg |
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride |
1193387-37-9 | 95% | 500mg |
$113.00 | 2025-03-04 | |
1PlusChem | 1P019WIX-1g |
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride |
1193387-37-9 | 95% | 1g |
$135.00 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320920-100mg |
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride |
1193387-37-9 | 95% | 100mg |
¥1101.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320920-10g |
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride |
1193387-37-9 | 95% | 10g |
¥21672.00 | 2024-08-09 |
1-(3-aminopropyl)piperidin-4-ol dihydrochloride 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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8. Book reviews
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
1-(3-aminopropyl)piperidin-4-ol dihydrochlorideに関する追加情報
Recent Advances in the Study of 1-(3-aminopropyl)piperidin-4-ol dihydrochloride (CAS: 1193387-37-9)
The compound 1-(3-aminopropyl)piperidin-4-ol dihydrochloride (CAS: 1193387-37-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine scaffold and aminopropyl side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.
One of the key areas of research has been the optimization of the synthetic route for 1-(3-aminopropyl)piperidin-4-ol dihydrochloride. A study published in the Journal of Medicinal Chemistry (2023) reported an improved synthetic protocol that enhances yield and purity, making it more feasible for large-scale production. The authors utilized a multi-step process involving reductive amination and subsequent hydrochloride salt formation, achieving a final purity of >98% as confirmed by HPLC and NMR spectroscopy.
Pharmacological evaluations have revealed that 1-(3-aminopropyl)piperidin-4-ol dihydrochloride exhibits notable activity as a modulator of certain neurotransmitter receptors. In vitro assays demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in neurological disorders such as depression and Parkinson's disease. Furthermore, preliminary in vivo studies in rodent models have shown encouraging results in terms of bioavailability and brain penetration, although further toxicological assessments are required.
Another significant development is the exploration of this compound's role in cancer therapy. Research published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its ability to inhibit specific kinase enzymes involved in tumor proliferation. The study employed molecular docking simulations and enzymatic assays to elucidate the binding interactions, providing a foundation for future structure-activity relationship (SAR) studies.
In addition to its therapeutic potential, 1-(3-aminopropyl)piperidin-4-ol dihydrochloride has been investigated as a building block for more complex drug candidates. Its versatile chemical structure allows for various modifications, enabling the development of derivatives with enhanced pharmacological profiles. Recent patents filed by pharmaceutical companies indicate a growing interest in this compound and its analogs for treating a range of diseases.
Despite these advancements, challenges remain in the clinical translation of 1-(3-aminopropyl)piperidin-4-ol dihydrochloride. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed in future studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the compound's potential.
In conclusion, 1-(3-aminopropyl)piperidin-4-ol dihydrochloride (CAS: 1193387-37-9) represents a promising candidate in the field of drug discovery. Its diverse pharmacological activities and synthetic accessibility make it a valuable tool for researchers. Continued investigation into its mechanisms of action and therapeutic applications will likely yield significant contributions to the chemical biology and pharmaceutical industries.
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